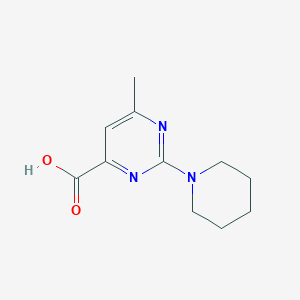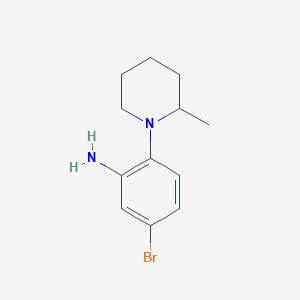
5-Bromo-2-(2-methyl-1-piperidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-methyl-1-piperidinyl)aniline, also known as 2-bromo-1-methyl-4-piperidinol or BMP, is an organic compound that belongs to the class of piperidines. It is a colorless, water-soluble solid that is used in a variety of scientific applications, including synthesis, drug and enzyme research, and biochemical and physiological studies. BMP has a low toxicity profile and is generally considered to be safe for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-Bromo-2-(2-methyl-1-piperidinyl)aniline and its derivatives have been synthesized and characterized in various studies. For example, the synthesis of new partially hydrogenated carbazoles involved the bromination of derivatives of N-(p-tolylsulfonyl)anilines, including those related to 5-bromo-2-(2-methyl-1-piperidinyl)aniline, to produce N-(p-tolylsulfonyl) derivatives of bromo-hexahydrocarbazoles (Gataullin et al., 2007). Another study focused on the synthesis and characterization of 1,3,4-oxadiazole analogs, which involved the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes to produce 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline compounds, demonstrating the compound's utility in creating structures with potential biological activities (Bhat et al., 2011).
Application in Chemical Reactions
The compound's derivatives have been used in various chemical reactions. For instance, a study demonstrated the use of an acid-base bifunctional ionic liquid in the reaction of aniline and dimethyl carbonate, where the ionic liquid catalyzed the reaction to produce methyl-N-methyl-N-phenylcarbamate with high reactivity, highlighting the compound's role in enhancing reaction efficiency (Zhang et al., 2010).
Radiosynthesis Applications
5-Bromo-2-(2-methyl-1-piperidinyl)aniline has been involved in the radiosynthesis of complex molecules. A notable example is the radiosynthesis of 2-amino-5-[18F]fluoropyridines, where the compound was used in a palladium-catalyzed reaction with dimethylamine and other amines, indicating its use in the synthesis of radiolabeled compounds for potential applications in medical imaging and therapy (Pauton et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGFMQECASRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylpiperidin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

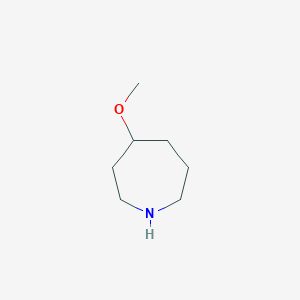
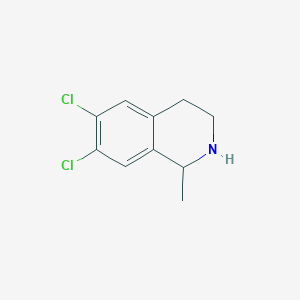
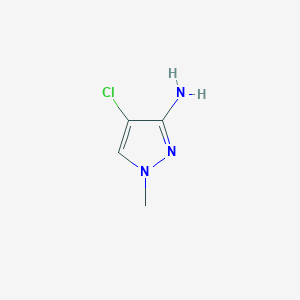
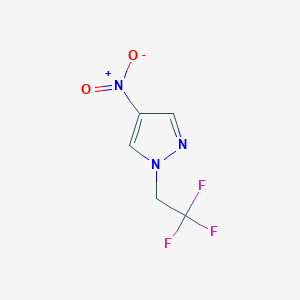
![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)
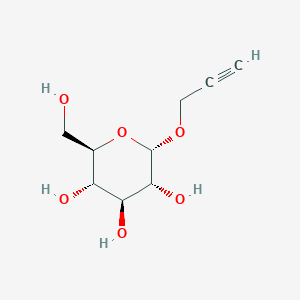
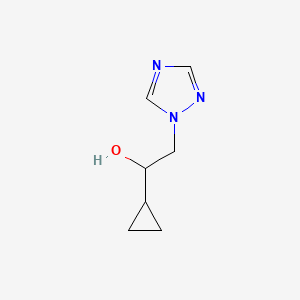
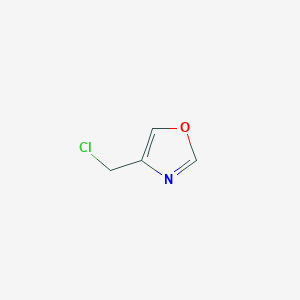
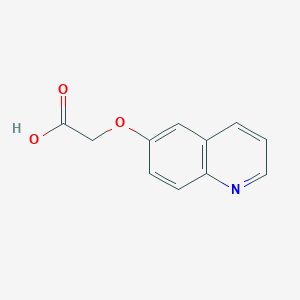
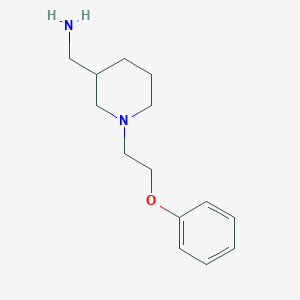
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368431.png)
![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)
![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)
